molecular formula C11H16N2O7 B3301490 2'-O-Methyl-5-hydroxyMethyluridine CAS No. 910050-95-2

2'-O-Methyl-5-hydroxyMethyluridine

Katalognummer: B3301490
CAS-Nummer: 910050-95-2
Molekulargewicht: 288.25 g/mol
InChI-Schlüssel: ZJQLVUOUHLNLDA-FDDDBJFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-O-Methyl-5-hydroxyMethyluridine is a useful research compound. Its molecular formula is C11H16N2O7 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-Methyl-5-hydroxyMethyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Methyl-5-hydroxyMethyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLVUOUHLNLDA-FDDDBJFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Metabolite: A Technical Guide to 2'-O-Methyl-5-hydroxymethyluridine in the Context of Natural RNA Modifications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Status of 2'-O-Methyl-5-hydroxymethyluridine as a Natural RNA Metabolite.

This technical guide addresses the inquiry into whether 2'-O-Methyl-5-hydroxymethyluridine is a naturally occurring RNA metabolite. Based on a comprehensive review of the current scientific literature and prominent RNA modification databases, there is no direct evidence to date to support the existence of 2'-O-Methyl-5-hydroxymethyluridine as a natural modification in RNA.

While this specific dual modification has not been identified, its constituent modifications, 2'-O-methylation (on various nucleosides) and 5-hydroxymethylation (primarily on cytidine and uridine), are well-established and significant players in the epitranscriptome. This guide will, therefore, provide an in-depth exploration of these individual modifications to offer a valuable and relevant resource for researchers in the field. We will delve into the known biosynthesis, function, and detection of 2'-O-methylated nucleosides and 5-hydroxymethyluridine in RNA, providing a robust framework for understanding the potential properties of their hypothetical combination.

The Landscape of RNA Modifications: A Universe of Chemical Diversity

Post-transcriptional modifications of RNA molecules dramatically expand the functional capacity of the transcriptome. These chemical alterations, ranging from simple methylation to complex structural rearrangements, are critical for virtually all aspects of RNA biology, including splicing, stability, localization, and translation. The field of epitranscriptomics seeks to understand the role of these modifications in regulating gene expression and cellular function.

2'-O-Methylation: A Ubiquitous Guardian of RNA Integrity and Function

One of the most prevalent modifications in cellular RNA is the methylation of the 2'-hydroxyl group of the ribose sugar, a modification present in transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and messenger RNAs (mRNAs).[1][2][3][4]

Biogenesis and Metabolism of 2'-O-Methylation

In eukaryotes and archaea, site-specific 2'-O-methylation of rRNA and snRNA is primarily guided by C/D box small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex (snoRNP).[5][6] The enzymatic activity is carried out by a methyltransferase, typically fibrillarin. For other RNA types, stand-alone methyltransferases are responsible for this modification.

Functional Roles of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose has profound effects on RNA structure and function:

  • Enhanced RNA Stability: 2'-O-methylation protects the phosphodiester backbone from enzymatic cleavage by ribonucleases and alkaline hydrolysis, thereby increasing the half-life of the RNA molecule.[5][6][7]

  • Structural Stabilization: This modification favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices, thus stabilizing the local RNA structure.[7]

  • Modulation of Interactions: 2'-O-methylation can influence RNA-protein interactions and the overall architecture of ribonucleoprotein complexes. In the ribosome, for instance, these modifications are crucial for proper folding and function.[5]

  • Immune Evasion: In viral RNAs, 2'-O-methylation can serve as a molecular mimic of host RNA, allowing the virus to evade recognition by the innate immune system.

Detection and Analysis of 2'-O-Methylation

Several techniques are employed to detect and quantify 2'-O-methylation:

  • Primer Extension: Reverse transcriptase can be blocked or paused at 2'-O-methylated nucleotides under low dNTP concentrations, allowing for their identification.[6]

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying modified nucleosides, including 2'-O-methylated variants, in total RNA digests.[8][9][10]

  • High-Throughput Sequencing: Methods like RiboMeth-seq exploit the resistance of 2'-O-methylated sites to alkaline hydrolysis to map their locations across the transcriptome.

5-Hydroxymethyluridine: An Emerging Player in the Epitranscriptome

While less common than 2'-O-methylation, modifications at the 5-position of the uracil base are increasingly recognized for their regulatory potential. 5-hydroxymethyluridine (ho5U) has been identified as a natural modification, particularly in bacterial tRNA.[7]

Biogenesis and Metabolism of 5-Hydroxymethyluridine

The enzymatic pathways for the synthesis of 5-hydroxymethyluridine in RNA are still being elucidated. In some contexts, it is thought to arise from the oxidation of 5-methyluridine (m5U). The enzymes responsible for this conversion in eukaryotes are not yet fully characterized, though studies on the synthesis of 5-hydroxymethyluridine-modified RNA for research purposes are ongoing.[4][11]

Functional Roles of 5-Hydroxymethyluridine

The precise functions of 5-hydroxymethyluridine in RNA are an active area of investigation. Its presence in the wobble position of tRNA suggests a role in modulating codon recognition and translational fidelity. Furthermore, the dynamic nature of base modifications like hydroxymethylation points towards a potential role in regulatory switching of RNA function.

Detection and Analysis of 5-Hydroxymethyluridine

Sensitive analytical techniques are crucial for the detection of this relatively rare modification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): As with other modifications, LC-MS is a key technology for the sensitive and specific detection of 5-hydroxymethyluridine.[4][11] Chemical derivatization methods can be employed to enhance detection sensitivity.[4][11]

  • Antibody-Based Methods: The development of specific antibodies that recognize 5-hydroxymethyluridine could enable techniques like immunoprecipitation followed by sequencing (hMeRIP-seq) to map its location in the transcriptome.

The Case of 2'-O-Methyl-5-hydroxymethylcytidine: A Precedent for Dual Modification

The discovery of 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm) as a natural RNA metabolite provides a compelling precedent for the existence of doubly modified nucleosides.[12][13] This finding, identified through sophisticated mass spectrometry techniques, demonstrates that the cellular machinery can indeed perform sequential modifications on both the sugar and the base of a single ribonucleotide. hm5Cm is considered a stable modification and has been found in tRNA-enriched fractions.[12]

Experimental Workflows for Investigating Novel RNA Modifications

The search for novel RNA modifications like 2'-O-Methyl-5-hydroxymethyluridine requires a systematic and multi-faceted approach.

A General Workflow for the Identification of Novel RNA Modifications

Caption: A generalized workflow for the discovery and validation of novel RNA modifications.

Clinical Relevance and Future Perspectives

The dysregulation of RNA modifications is increasingly linked to human diseases, including cancer, neurological disorders, and metabolic diseases.[7][14] Understanding the complete landscape of the epitranscriptome is, therefore, of paramount importance for developing novel diagnostic and therapeutic strategies.

While 2'-O-Methyl-5-hydroxymethyluridine remains a hypothetical natural metabolite, the study of its constituent modifications provides valuable insights. The established roles of 2'-O-methylation in RNA stability and immune evasion are already being exploited in the development of RNA-based therapeutics. The emerging understanding of 5-hydroxymethyluridine's function may open new avenues for intervention.

The future of epitranscriptomics lies in the continued development of sensitive detection technologies and functional genomics approaches to unravel the complex interplay of RNA modifications in health and disease. The potential discovery of novel modifications like 2'-O-Methyl-5-hydroxymethyluridine would further enrich our understanding of this intricate regulatory layer of gene expression.

Conclusion

References

  • Chen, K., et al. (2020). Chemical tagging for sensitive determination of uridine modifications in RNA. New Journal of Chemistry, 44(2), 358-364. [Link]

  • Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. 2017 update. Nucleic Acids Research, 46(D1), D303–D307. [Link]

  • Cantara, W. A., et al. (2011). The RNA modification database, RNAMDB: 2011 update. Nucleic Acids Research, 39(Database issue), D195–D201. [Link]

  • Dimitrova, D. G., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117. [Link]

  • Edupuganti, R., et al. (2020). Chemical tagging for sensitive determination of uridine modifications in RNA. New Journal of Chemistry, 44(2), 358-364. [Link]

  • Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 139(5), 1766–1769. [Link]

  • Hüttenhofer, A., et al. (2003). Identification of 13 novel human modification guide RNAs. Nucleic Acids Research, 31(22), 6439–6448. [Link]

  • Linder, M. B., et al. (2023). Structural analysis of uridine modifications in solved RNA structures. Journal of Molecular Biology, 435(1), 167888. [Link]

  • Matuszek, Z., et al. (2024). MODOMICS: a database of RNA modifications and related information. 2023 update. Nucleic Acids Research, 52(D1), D239–D244. [Link]

  • Russell, S. P., et al. (2015). Formation and Abundance of 5-Hydroxymethylcytosine in RNA. Angewandte Chemie International Edition, 54(8), 2521–2524. [Link]

  • Spenkuch, F., et al. (2022). Relevance of 2′-O-Methylation and Pseudouridylation for the Malignant Melanoma. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Thomas, J. M., et al. (2022). RNA modifications: an overview of select web-based tools. Genes, 13(11), 2005. [Link]

  • Wetzel, C., et al. (2018). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Analytical Chemistry, 90(1), 317–335. [Link]

  • Yu, Y., et al. (2016). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods, 103, 130–137. [Link]

  • MODOMICS database entry for 2'-O-methyluridine (Um). [Link]

  • MODOMICS database entry for 5,2'-O-dimethyluridine (m5Um). [Link]

  • MODOMICS database entry for 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). [Link]

  • MODOMICS database entry for 5-methyluridine (m5U). [Link]

  • ResearchGate publication on 2'-O-Methyl-5-hydroxymethylcytidine. [Link]

  • ResearchGate publication on Identifying modifications in RNA by MALDI mass spectrometry. [Link]

  • Sloan, K. E., et al. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Genes, 9(10), 493. [Link]

  • Roundtree, I. A., & He, C. (2016). Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. RNA biology, 13(12), 1221–1229. [Link]

  • Huang, C., & Yu, Y. (2016). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. Methods (San Diego, Calif.), 103, 130–137. [Link]

  • Dimitrova, D. G., Teysset, L., & Carré, C. (2019). RNA 2'-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117. [Link]

Sources

A Senior Application Scientist's Guide to Uridine Analogs in Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Antisense Technology

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of modulating gene expression with high sequence specificity.[1] These synthetic strands of nucleic acids operate by binding to a target RNA, leading to its degradation or steric blockade of its function.[2] However, the therapeutic journey of an ASO from the laboratory to the clinic is paved with significant challenges, including poor stability against endogenous nucleases, insufficient binding affinity to the target RNA, and potential off-target toxicities.[3]

The key to overcoming these hurdles lies in medicinal chemistry—specifically, the strategic incorporation of modified nucleosides. This guide provides an in-depth comparison of the most critical uridine analogs used in modern ASO design. We will move beyond a simple catalog of modifications to explore the causal biochemistry: how a subtle change to the 2' position of the ribose sugar can profoundly impact binding affinity, nuclease resistance, safety profile, and ultimately, therapeutic efficacy. Understanding these structure-activity relationships is paramount for the rational design of next-generation genetic medicines.

The Rationale for Modification: Limitations of Unmodified Oligonucleotides

An ASO built with only natural DNA or RNA monomers is therapeutically unviable. The phosphodiester backbone is rapidly degraded by cellular nucleases, and the binding affinity to target RNA is often insufficient for potent activity at clinically relevant concentrations.[3][4] First-generation ASOs addressed nuclease stability by replacing the non-bridging oxygen in the phosphate backbone with sulfur, creating a phosphorothioate (PS) linkage.[5] While effective at slowing degradation, the PS modification slightly decreases binding affinity (lowers melting temperature, Tm) and can introduce off-target toxicities through non-specific protein binding.[5][6]

This necessitated the development of "second-generation" modifications, primarily focused on the 2' position of the ribose sugar. These modifications aim to enhance three core properties:

  • Binding Affinity: By pre-organizing the sugar into an RNA-like C3'-endo conformation, 2'-modifications increase the thermal stability (Tm) of the ASO:RNA duplex.

  • Nuclease Resistance: The 2'-substituents provide steric hindrance, protecting the phosphodiester backbone from enzymatic attack.[7]

  • Pharmacokinetic Profile: Improved stability and altered protein binding characteristics lead to longer half-lives in tissues.[8]

The most common ASO design utilizing these analogs is the "gapmer" structure. Here, a central block of 8-10 PS-modified DNA bases (the "gap") is flanked by "wings" of 2'-modified nucleosides. This design is a clever compromise: the DNA gap is necessary to recruit RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex, while the modified wings provide high binding affinity and nuclease stability.[8][9][10]

graph ASO_Mechanism { rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

ASO RNase H-mediated silencing workflow.

Comparative Analysis of Key Uridine Analogs

The choice of uridine analog is a critical decision in ASO design, with each modification offering a unique balance of affinity, stability, and safety.

2'-O-Methyl Uridine (2'-OMe U)

The 2'-O-Methyl modification is one of the earliest and most fundamental 2'-alkoxy additions. It involves replacing the 2'-hydroxyl group with a small methoxy group.

  • Mechanism & Impact: This seemingly minor addition provides significant nuclease resistance and improves binding affinity by promoting the C3'-endo sugar pucker, which is favorable for A-form duplexes like RNA:RNA or ASO:RNA helices.[7] Each 2'-OMe modification can increase the duplex Tm by approximately 1.3°C.[11] While effective, its potency can be less consistent compared to more advanced analogs.[5]

  • Causality: The small size of the methyl group offers moderate steric shielding against nucleases. Its influence on sugar conformation enhances duplex stability, but to a lesser extent than bulkier or constrained analogs. The result is a reliable, cost-effective modification that provides a solid baseline of improvement over first-generation ASOs.

2'-O-Methoxyethyl Uridine (2'-MOE U)

2'-MOE is arguably the most successful and widely used "second-generation" modification in approved ASO therapeutics.[12] It features a larger 2'-O-(2-methoxyethyl) group.

  • Mechanism & Impact: The 2'-MOE group confers an excellent combination of high binding affinity, robust nuclease resistance, and a favorable toxicity profile.[9][13] ASOs containing 2'-MOE modifications exhibit enhanced potency and longer tissue half-lives compared to their 2'-OMe counterparts.[5][12] The bulky methoxyethyl group provides superior steric hindrance against nuclease degradation.[7]

  • Causality: The larger 2'-MOE substituent more strongly enforces the C3'-endo sugar pucker, leading to a greater increase in binding affinity than 2'-OMe. This modification strikes a crucial balance: it significantly enhances the drug-like properties of the ASO without introducing the level of toxicity sometimes associated with more rigid, higher-affinity analogs.[14] This balance is a primary reason for its prevalence in clinically successful ASOs.

Locked Nucleic Acid Uridine (LNA-U)

LNA is a conformationally "locked" analog where the ribose sugar is constrained by a methylene bridge connecting the 2'-oxygen to the 4'-carbon.[15]

  • Mechanism & Impact: This bridge physically locks the sugar in the ideal C3'-endo (North) conformation for A-form helices.[15] This pre-organization dramatically increases binding affinity, with each LNA modification raising the duplex Tm by +2 to +8°C.[16] This superior affinity often translates to exceptional potency. However, the high affinity and structural rigidity of LNA-containing ASOs have been associated with a higher risk of hepatotoxicity in some sequences.[14][17]

  • Causality: By locking the sugar conformation, LNA minimizes the entropic penalty of hybridization, leading to unprecedented binding affinity.[18] This same rigidity, however, can alter the overall structure and protein interaction profile of the ASO, which is hypothesized to contribute to the observed toxicity. The design of LNA ASOs often requires careful optimization of the number and placement of LNA monomers to maximize potency while mitigating safety risks.

2',4'-Constrained Ethyl Uridine (cEt-U)

The cEt modification can be seen as an evolutionary step from LNA, designed to retain high affinity while improving the safety profile. It features a 2',4'-bicyclic constraint with an ethyl linkage.

  • Mechanism & Impact: Like LNA, cEt locks the sugar in a C3'-endo conformation, conferring very high binding affinity and exceptional nuclease resistance—even greater than LNA in some assays.[19][20] Crucially, cEt-modified ASOs have demonstrated a greatly improved toxicity profile compared to LNA ASOs in animal studies, while maintaining or even increasing potency.[16][20]

  • Causality: The cEt design combines the structural elements of 2'-MOE and LNA.[20] This specific bicyclic structure appears to mitigate the hepatotoxicity associated with LNA, possibly by altering how the ASO interacts with cellular proteins, without sacrificing the high binding affinity needed for potent gene silencing.[16] This makes cEt a highly promising modification for developing potent and safe ASO therapeutics.

Quantitative Comparison of Uridine Analogs

To facilitate direct comparison, the following table summarizes the key quantitative parameters for each uridine analog when incorporated into an antisense oligonucleotide.

ModificationStructureΔTm per Modification (°C)Nuclease ResistanceKey Advantage(s)Key Consideration(s)
Unmodified (DNA) DeoxyriboseBaselineVery LowRNase H activityRapidly degraded
2'-O-Methyl (2'-OMe) 2'-OCH₃~ +1.3[11]GoodCost-effective, well-studiedLower potency vs. newer analogs[5]
2'-O-Methoxyethyl (2'-MOE) 2'-O(CH₂)₂OCH₃~ +1.5 to +2.0ExcellentProven clinical safety & efficacy[9][12]Moderate affinity increase
Locked Nucleic Acid (LNA) 2'-O, 4'-C Methylene Bridge+2.0 to +8.0[16]Very HighHighest binding affinity, potent[18]Potential for hepatotoxicity[14][17]
Constrained Ethyl (cEt) 2',4'-Bicyclic Ethyl Bridge~ LNAExceptionalHigh potency with improved safety vs. LNA[16][20]Newer, less clinical data than MOE

Experimental Protocols for ASO Evaluation

The theoretical advantages of a given uridine analog must be validated through rigorous experimentation. The following protocols outline the core assays for characterizing and comparing modified ASOs.

Protocol: Measuring Thermal Stability (Tm)

This protocol determines the melting temperature of an ASO:RNA duplex, a direct measure of binding affinity.

Principle: The absorbance of nucleic acids at 260 nm increases as a duplex melts into single strands (hyperchromicity). The Tm is the temperature at which 50% of this change has occurred.[21]

Methodology:

  • Preparation: Anneal the ASO with its complementary target RNA at equimolar concentrations (e.g., 1-2 µM) in a buffered solution (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0).[22]

  • Denaturation/Annealing: Heat the mixture to 95°C for 5 minutes to ensure full denaturation, then slowly cool to room temperature to allow for proper duplex formation.

  • Spectrophotometry: Place the sample in a temperature-controlled UV-Vis spectrophotometer.

  • Melting Curve Generation: Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).[22] Record the absorbance at 260 nm continuously.

  • Data Analysis: Plot absorbance versus temperature. The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.[21]

graph Tm_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for determining ASO binding affinity.

Protocol: Assessing Nuclease Resistance

This assay evaluates the stability of an ASO in the presence of nucleases, mimicking a biological environment.

Principle: ASOs are incubated in a nuclease-containing matrix (e.g., serum or liver homogenate). The amount of intact, full-length ASO remaining over time is quantified.[23]

Methodology:

  • Sample Preparation: Prepare reaction mixtures containing the ASO (e.g., 1 µM) and the nuclease source (e.g., 10% fetal bovine serum or mouse liver homogenate).[23]

  • Incubation: Incubate the reactions at 37°C.[24]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching buffer (e.g., formamide loading dye) and freezing the sample.[24][25]

  • Analysis: Analyze the samples using gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or liquid chromatography-mass spectrometry (LC-MS).[23]

  • Quantification: Quantify the intensity of the band corresponding to the full-length ASO at each time point relative to the t=0 sample. Calculate the half-life (t½) of the ASO in the matrix.

Protocol: In Vitro Potency Assay

This is the definitive test of ASO function: its ability to reduce target mRNA levels in a cellular context.

Principle: ASO is delivered to cultured cells. After incubation, total RNA is extracted, and the level of the target mRNA is quantified using reverse transcription quantitative PCR (RT-qPCR), normalized to a stable housekeeping gene.[26]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2, or a disease-relevant cell line) and allow them to adhere overnight.

  • ASO Delivery: Transfect the cells with the ASO at various concentrations (to generate a dose-response curve) using a suitable delivery method (e.g., lipid-based transfection reagent or gymnosis).[26] Include appropriate controls, such as a scrambled sequence ASO.[27]

  • Incubation: Incubate the cells with the ASO for a defined period (e.g., 24-72 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • RT-qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qPCR using primers specific for the target mRNA and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method. Plot the percentage of target mRNA knockdown versus ASO concentration and determine the IC₅₀ (the concentration at which 50% knockdown is achieved).

Conclusion and Strategic Outlook

The choice of a uridine analog for antisense design is a multi-parameter optimization problem. There is no single "best" modification; the optimal choice depends on the therapeutic target, the desired mechanism of action, and the required safety margin.

  • 2'-OMe remains a valuable tool for research applications and situations where cost is a primary driver.

  • 2'-MOE represents the gold standard for clinical development, offering a well-characterized and highly favorable balance of efficacy and safety.[9][12]

  • LNA and cEt provide a path to exceptionally high potency, which may be necessary for challenging targets.[16] The improved safety profile of cEt makes it a particularly attractive next-generation chemistry for pushing the boundaries of ASO therapeutics.[20]

Future innovations will likely involve novel bicyclic analogs, combinations of different chemistries within a single ASO ("mixmers"), and backbone modifications that further refine the properties of these powerful molecules.[28][29] A thorough, data-driven understanding of how these chemical modifications dictate biological performance is the cornerstone of designing the safe and effective antisense medicines of tomorrow.

References

  • IDT - Integrated DNA Technologies. (2023, October 4).
  • Benchchem. A Comprehensive Technical Guide to 2'-O-(2-Methoxyethyl)-uridine (CAS: 223777-15-9).
  • Benchchem. An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides.
  • Kim, H. J., et al. (2024). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. PMC.
  • Prakash, T. P., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. PMC.
  • Wan, W. B., et al. (2022). The Combination of Mesyl-Phosphoramidate Inter-Nucleotide Linkages and 2'- O-Methyl in Selected Positions in the Antisense Oligonucleotide Enhances the Performance of RNaseH1 Active PS-ASOs. PubMed.
  • Marrero, J. I., et al. (2021). Alternative Syntheses of (S)-cEt-BNA: A Key Constrained Nucleoside Component of Bioactive Antisense Gapmer Sequences.
  • Seth, P. P., et al. (2009). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. PubMed.
  • Rana, J., et al. (2023). Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges. PMC - PubMed Central.
  • LGC Biosearch Technologies. (2024, May 6). Know your oligo mod: 2ʹ-MOE.
  • ResearchGate. An ASO with S-constrained ethyl motif (cET) backbone has increased potency and equivalent allele-selectivity to a traditional MOE backbone.
  • Swayze, E. E., et al. (2007).
  • Gaus, H., et al. (2019). Drug Discovery Perspectives of Antisense Oligonucleotides. PMC - NIH.
  • Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PMC.
  • University of Rochester. Protocol for DNA Duplex Tm Measurements.
  • TriLink BioTechnologies. Thermostability of Modified Oligonucleotide Duplexes.
  • ResearchGate.
  • Microsynth. 2' - MOE Antisense Oligonucleotides.
  • Gene Link.
  • Hagedorn, P. H., et al. (2014). Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides. PMC.
  • Boulos, S., et al. (2021). Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery. PMC.
  • Synoligo. (2025, January 4).
  • Ncardia. (2024, May 24).
  • Wikipedia. Locked nucleic acid.
  • ResearchGate. Common chemical modifications used in RNA-based therapeutics. Nuclease....
  • Gene Link. 2'-O-methoxy-ethyl Bases (2'-MOE).
  • Afonin, K. A., et al. (2018).
  • Sigma-Aldrich.
  • Veedu, R. N., et al. (2017). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. PMC.
  • Palais, R., et al. (2009). Unlabeled Oligonucleotides as Internal Temperature Controls for Genotyping by Amplicon Melting. PMC.
  • ResearchGate. Nuclease assay for stability assessment of selected compounds (Table 1)....
  • Bio-Resource. (2022, October 19).
  • Crooke, S. T., et al. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs.
  • Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. PMC.
  • ResearchGate. (a) Sequences of ASOs. n = DNA, N = LNA (Cm = LNA-5-Me-cytidine), all....
  • Gilar, M., et al. (2025).
  • MarinBio. Developing Robust Potency, Pharmacokinetics (PK), and Pharmacodynamics (PD) Assays for Antisense Oligonucleotide (ASO) Therapeutics.
  • ResearchGate. (2021, June 5).

Sources

Methodological & Application

Application Note: Chemical Synthesis of 2'-O-Methyl-5-hydroxymethyluridine (2'-OMe-hm5U) Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the chemical synthesis of 2'-O-Methyl-5-hydroxymethyluridine (2'-OMe-hm5U) phosphoramidite monomers. This specific modification is increasingly critical in mRNA therapeutic development for enhancing nuclease resistance and reducing immunogenicity while maintaining translational efficacy.

Strategic Overview & Retrosynthetic Analysis

The synthesis of 2'-OMe-hm5U presents a unique orthogonal challenge: the simultaneous differentiation of the 2'-hydroxyl (for methylation), the 5-hydroxymethyl moiety (labile, requires protection), and the standard 5'/3' handles for solid-phase synthesis.

While direct hydroxymethylation of uridine is possible, it often suffers from poor regioselectivity and low yields when the sugar is already modified. Therefore, the most robust "field-proven" route utilizes 2'-O-Methyl-5-methyluridine (2'-O-Methyl-Ribothymidine) as the starting scaffold. This approach leverages the stability of the C5-methyl group for early-stage protection, followed by a radical functionalization to install the hydroxymethyl handle.

Key Synthetic Strategy: The "Radical Bromination" Route
  • Scaffold Locking: Protect 5' and 3' hydroxyls of 2'-O-Me-rT.

  • C5-Activation: Radical bromination (Wohl-Ziegler reaction) of the C5-methyl group.

  • Hydroxymethyl Installation: Nucleophilic displacement with acetate to form the protected 5-acetoxymethyl group.

  • Activation: Selective 3'-deprotection and phosphitylation.

Synthetic Workflow Diagram

The following logical flow outlines the critical path for synthesis, highlighting the "Self-Validating" checkpoints (SVC) where intermediate purity determines success.

SynthesisWorkflow cluster_QC Quality Control Gates Start Starting Material: 2'-O-Methyl-5-methyluridine Step1 Step 1: 5'-DMT & 3'-TBDMS Protection (Scaffold Locking) Start->Step1 90% Yield Step2 Step 2: Radical Bromination (NBS/AIBN, Reflux) Step1->Step2 C5-Methyl Activation QC1 QC: 1H NMR (Confirm Regioisomer) Step1->QC1 Step3 Step 3: Acetolysis (KOAc/DMF) (Install 5-hm moiety) Step2->Step3 Nucleophilic Subst. Step4 Step 4: 3'-Desilylation (TBAF/AcOH) Step3->Step4 Selective 3'-OH exp. Step5 Step 5: Phosphitylation (CEP-Cl) Step4->Step5 Activation Final Final Product: 2'-OMe-hm5U Phosphoramidite Step5->Final Isolation QC2 QC: 31P NMR (Purity >98%) Step5->QC2

Figure 1: Step-wise chemical synthesis workflow for 2'-OMe-hm5U phosphoramidite from 2'-O-Methyl-5-methyluridine.

Detailed Experimental Protocols

Phase 1: Scaffold Protection

Objective: Orthogonally protect the 5' and 3' positions to isolate the C5-methyl reactivity.

  • Reagents: 2'-O-Methyl-5-methyluridine (Starting Material), 4,4'-Dimethoxytrityl chloride (DMT-Cl), TBDMS-Cl, Pyridine.

  • Protocol:

    • 5'-DMT Protection: Dissolve 2'-O-Methyl-5-methyluridine (10 mmol) in anhydrous pyridine (50 mL). Add DMT-Cl (1.2 eq) and stir at RT for 4 hours. Quench with MeOH.

    • Workup: Extract with DCM/NaHCO3. Dry over Na2SO4.

    • 3'-TBDMS Protection: Dissolve the 5'-DMT intermediate in DMF. Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq). Stir at RT for 12 hours.

    • Validation: 1H NMR must show complete disappearance of hydroxyl protons and integration of silyl methyls (0.1 ppm).

Phase 2: C5-Functionalization (The Critical Step)

Objective: Convert the inert methyl group into a protected hydroxymethyl group via radical bromination. Mechanism: Radical substitution at the allylic/benzylic position followed by SN2 displacement.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Radical Initiator), Potassium Acetate (KOAc), Benzene (or Trifluorotoluene for green chemistry).

  • Protocol:

    • Bromination: Dissolve the fully protected nucleoside (5 mmol) in anhydrous Benzene (50 mL). Add NBS (1.2 eq) and AIBN (0.1 eq).

    • Reflux: Heat to reflux (80°C) for 1-2 hours. Monitor by TLC. Stop immediately upon consumption of starting material to prevent over-bromination.

    • Acetolysis: Evaporate solvent. Redissolve the crude bromo-intermediate in DMF (20 mL). Add KOAc (5 eq) and stir at 50°C for 3 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Why Acetyl? The acetyl group protects the 5-hm hydroxyl during DNA/RNA synthesis but is easily removed during the final ammonolysis step (yielding the native 5-hmU).

Phase 3: Activation (Phosphoramidite Formation)

Objective: Prepare the monomer for solid-phase synthesis.

  • Reagents: TBAF (1M in THF), Acetic Acid, CEP-Cl (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite), DIPEA.

  • Protocol:

    • 3'-Desilylation: Treat the acetoxymethyl intermediate with TBAF (2 eq) buffered with Acetic Acid (to prevent acetyl migration or cleavage) in THF for 2 hours.

    • Phosphitylation: Dissolve the 3'-OH intermediate in anhydrous DCM under Argon. Add DIPEA (4 eq) followed by CEP-Cl (1.5 eq).[1] Stir for 1 hour.

    • Purification: Rapid chromatography on neutralized silica (pre-washed with 1% TEA in Hexane).

    • Storage: Lyophilize from Benzene; store at -20°C under Argon.

Data Summary & Quality Control

Analytical Specifications

The following table summarizes the expected analytical signatures for the final phosphoramidite.

ParameterSpecificationMethodNotes
Appearance White to off-white foamVisualHygroscopic; handle in glovebox.
Purity (HPLC) > 98.0%RP-HPLC (C18)Buffer: TEAA/MeCN.
31P NMR Singlet ~149-150 ppm31P NMR (CDCl3)Distinct diastereomers may appear as close doublets.
Identity (MS) [M+H]+ matches calc. massESI-MSConfirm Acetyl group integrity (+42 Da shift vs hm5U).
Water Content < 0.3%Karl FischerCritical for coupling efficiency.
Troubleshooting Guide
  • Issue: Low yield in bromination step.

    • Cause: Old NBS or wet solvent.

    • Fix: Recrystallize NBS from water; ensure benzene is distilled over Na.

  • Issue: 3'-TBDMS cleavage removes 5-Acetyl group.

    • Cause: TBAF is too basic.

    • Fix: Buffer TBAF with Acetic Acid (0.5 M) to maintain pH ~7.

References

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine monomers into RNA oligonucleotides.[2][3][4] ChemBioChem, 18(22), 2236-2241.[3]

  • Riml, C., et al. (2016).[1] Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA. Synthesis, 48(08), 1108-1116.[1]

  • Li, F., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite. Molecules, 27(3), 703.

Sources

optimizing mRNA therapeutics with 2'-O-methyl-5-hydroxymethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of mRNA Therapeutics using 2'-O-methyl-5-hydroxymethyluridine (


) 

Executive Summary

The current gold standard in mRNA therapeutics relies on N1-methylpseudouridine (


) to suppress TLR-mediated innate immune responses. However, next-generation therapeutics require enhanced resistance to nuclease degradation and tunable translational kinetics. This guide details the application of 2'-O-methyl-5-hydroxymethyluridine (

)
, a dual-modified nucleoside that combines the "stealth" properties of base modification with the "shielding" properties of ribose 2'-O-methylation.

Key Value Proposition:

  • Enhanced Stability: The 2'-O-methyl group sterically hinders nucleophilic attack by phosphodiesterases and prevents recognition by PA-Nuclease.

  • Immune Evasion: The 5-hydroxymethyl modification alters the major groove profile, reducing binding affinity for TLR7/8.

  • Technical Challenge: Standard T7 RNA polymerases cannot efficiently incorporate 2'-O-methylated triphosphates. This protocol utilizes a specific Y639F mutant T7 RNA polymerase workflow to overcome this barrier.

Mechanistic Insight: The "Dual-Lock" Advantage

To optimize mRNA, one must balance Translation Efficiency (TE) against Immunogenicity and Half-life .

  • The Base (5-hydroxymethyluracil): Unlike unmodified Uridine, which is a primary ligand for TLR7, the bulky hydroxymethyl group at position 5 disrupts the receptor-ligand interface, preventing the dimerization of TLRs necessary for interferon signaling.

  • The Sugar (2'-O-methyl): The 2'-hydroxyl group of ribose is the nucleophile in many RNA degradation pathways. Methylating this position renders the backbone resistant to alkaline hydrolysis and many endonucleases. Furthermore, 2'-O-methylation is a "self" marker (Cap 1) that helps evade MDA5 and IFIT proteins.

Comparative Analysis of Modifications

FeatureUridine (Unmodified)N1-methylpseudouridine (

)
5-methoxyuridine (

)

(Target)
TLR7/8 Activation High (Strong Immune Response)NegligibleLowNegligible
Nuclease Resistance LowModerateModerateHigh (Due to 2'-OMe)
Translation Efficiency HighVery HighHighContext Dependent *
Synthesis Difficulty Low (Standard T7)Low (Standard T7)Low (Standard T7)High (Requires Mutant T7)

*Note: High densities of internal 2'-O-methylation can slow ribosomal translocation. This protocol recommends ratio-metric incorporation to balance stability and translation.

Strategic Workflow Visualization

The following diagram outlines the optimized pathway for incorporating this difficult-to-synthesize nucleoside.

mRNA_Optimization_Workflow cluster_mech Mechanism of Action Design Sequence Design (Codon Optimization) IVT In Vitro Transcription (Mn2+ Supplemented) Design->IVT Template DNA NTP_Prep NTP Mix Prep (ATP, GTP, CTP, hm5Um-TP) NTP_Prep->IVT Substrate Enzyme Mutant T7 RNAP (Y639F Variant) Enzyme->IVT Catalyst Purification Purification (HPLC / Silica) IVT->Purification Crude mRNA QC QC Validation (Mass Spec & Dot Blot) Purification->QC Pure mRNA App Therapeutic Application (LNP Formulation) QC->App Verified Mod 2'-O-Me-5hmU Stab Nuclease Resistance Mod->Stab Stealth TLR Evasion Mod->Stealth

Caption: Workflow for incorporating sterically hindered nucleotides using evolved polymerases.

Detailed Experimental Protocol

Objective: Synthesize mRNA with 100% or partial substitution of UTP with 2'-O-methyl-5-hydroxymethyluridine-5'-Triphosphate (


).
Materials Required
  • Template: Linearized plasmid DNA (contains T7 promoter).

  • Nucleotides: ATP, CTP, GTP (100 mM solutions).

  • Modified Nucleotide:

    
     (100 mM). Note: Ensure purity >98% by HPLC.
    
  • Enzyme: T7 RNA Polymerase Y639F Mutant (200 U/µL).

    • Why: The Y639F mutation opens the active site to accommodate the bulky 2'-O-methyl group on the ribose. Standard T7 will stall.

  • Buffer Additive: Manganese Chloride (

    
    , 1 M).
    
  • Purification: Oligo(dT) magnetic beads or RP-HPLC.

Step 1: In Vitro Transcription (IVT) Setup

Standard magnesium-based buffers are often insufficient for 2'-O-methyl incorporation. We utilize a Manganese-supplemented strategy to relax enzyme specificity.

Reaction Mix (20 µL Final Volume):

ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 20 µLN/A
10x Transcription Buffer2 µL1x400 mM Tris-HCl, 20 mM Spermidine

(1 M)
0.4 µL20 mMEssential cofactor

(1 M)
0.1 µL5 mMCRITICAL: Enhances 2'-mod incorporation
DTT (1 M)0.2 µL10 mMReducing agent
ATP, CTP, GTP (100 mM)1 µL each5 mM each

(100 mM)
1 µL5 mMReplaces UTP completely
Linearized DNA TemplateX µL1 µg totalSequence dependent
RNase Inhibitor0.5 µL20 U
T7 Y639F Polymerase 1.0 µL200 UDo not use wild-type T7

Incubation:

  • Mix gently by pipetting. Do not vortex (enzymes are sensitive).

  • Incubate at 37°C for 4 to 6 hours .

    • Note: Modified NTPs have slower kinetics. Extended incubation is required compared to standard RNA synthesis (usually 2 hours).

  • Add DNase I (2 U) and incubate for 15 mins at 37°C to degrade the DNA template.

Step 2: Purification (Critical for Immunogenicity)

Synthetic mRNA preparations often contain double-stranded RNA (dsRNA) byproducts, which are potent immunogens.

  • Pre-cleanup: Use Lithium Chloride (LiCl) precipitation to remove proteins and free NTPs.

    • Add 10 µL 7.5 M LiCl to the 20 µL reaction.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Wash pellet with 70% Ethanol.

  • Polishing (HPLC):

    • Column: Alkylated non-porous polystyrene-divinylbenzene copolymer microspheres (e.g., DNASEP).

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: 0.1 M TEAA, 25% Acetonitrile.

    • Target: Isolate the single sharp peak corresponding to the full-length transcript. The 2'-O-methyl modification may slightly alter retention time compared to unmodified RNA.

Step 3: Quality Control & Validation

A. Mass Spectrometry (LC-MS) Digest a small aliquot of the mRNA with Nuclease P1 and Alkaline Phosphatase. Analyze nucleoside composition.

  • Success Criteria: Presence of peak corresponding to

    
     (approx MW: 288.2 Da for nucleoside) and absence  of Uridine or 
    
    
    
    lacking the methyl group.

B. Dot Blot (dsRNA Detection) Spot 200 ng of mRNA onto a nitrocellulose membrane. Probe with J2 anti-dsRNA antibody.

  • Success Criteria: No signal. Signal indicates T7 polymerase "stuttering" or re-initiation, common with difficult NTPs.

Troubleshooting & Optimization

Issue: Low Yield

  • Root Cause:[1][2][3] The 2'-O-methyl group causes steric clash in the polymerase translocation step.

  • Solution: Increase

    
     concentration to 7.5 mM (titrate carefully, as high Mn can increase error rates). Alternatively, spike in 10% standard UTP or 
    
    
    
    to create a "chimeric" backbone that is easier to transcribe but still retains partial stability.

Issue: No Translation in Cells

  • Root Cause:[1][2][3] Heavy 2'-O-methylation can interfere with ribosomal translocation.

  • Solution: Use

    
     only in the UTRs  (Untranslated Regions) via enzymatic ligation (splint ligation) rather than full IVT substitution. This stabilizes the molecule while leaving the Coding Sequence (CDS) accessible to the ribosome.
    

References

  • Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research. Link

  • Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity. Link

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research. Link

  • Burra, P., et al. (2013). Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA.[4] Journal of Biotechnology. Link

Sources

protecting groups for 5-hydroxymethyluridine during RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Strategies for 5-Hydroxymethyluridine (hm5U) Incorporation in RNA Synthesis

Abstract & Strategic Overview

5-Hydroxymethyluridine (hm5U) is a critical epigenetic modification found in tRNA and rRNA, and increasingly relevant in mRNA therapeutic engineering. However, its chemical incorporation into synthetic RNA presents a unique "pseudo-benzylic" challenge. The 5-hydroxymethyl group is electronically similar to a benzylic alcohol; it is prone to nucleophilic attack or elimination reactions.

The Core Challenge: During standard oligonucleotide deprotection (ammonolysis), the protecting group on the 5-hydroxymethyl moiety must either be:

  • Orthogonal: Stable to ammonia and removed in a separate step (e.g., TBDMS).

  • Labile but Inert: Removed quickly without generating a reactive electrophile.

Standard ester protection (Acetyl/Benzoyl) on the 5-hm group often fails because the deprotection exposes the free 5-hydroxymethyl group to concentrated ammonia at high temperatures, leading to nucleophilic substitution (SN2) and the formation of 5-aminomethyl side products.

The Solution: This guide details the TBDMS (tert-butyldimethylsilyl) Strategy .[1] By protecting the 5-hm group with TBDMS, the moiety remains "masked" during the harsh ammonolysis step and is removed simultaneously with the 2'-OH protecting groups during the mild fluoride treatment. This protocol ensures >98% fidelity.

Comparative Analysis of Protecting Groups

The choice of protecting group for the exocyclic 5-hydroxymethyl functionality is the determinant factor in synthesis yield.

Protecting GroupStability (Ammonolysis)Deprotection ReagentRisk ProfileVerdict
Acetyl (Ac) Labile (Cleaves rapidly)Methylamine / AmmoniaHigh. Cleavage exposes 5-hm-OH to ammonia, causing ~15% conversion to 5-aminomethyl-uridine.Not Recommended for High Purity
Benzoyl (Bz) ModerateAmmonia (High Temp)Moderate. Slower cleavage, but migration to the N3 position or displacement can occur.Legacy Method
TBDMS Stable TEA·3HF or TBAFLow. Remains intact during base treatment. Removed under neutral/mild acidic conditions.Recommended Standard
TOM StableTEA·3HFLow. Similar to TBDMS but more expensive.Alternative

Workflow Visualization

Figure 1: The "Safety Shield" Synthesis Logic

This diagram illustrates the orthogonal protection strategy that prevents side reactions.

hm5U_Strategy Start 5-Hydroxymethyluridine (Starting Material) Step1 5'-DMT Protection (Standard) Start->Step1 Step2 Double Silylation (Critical) Install TBDMS on 2'-OH AND 5-hm-OH Step1->Step2 TBDMS-Cl / AgNO3 / Pyridine Step3 3'-Phosphitylation (Phosphoramidite Generation) Step2->Step3 Isomer Separation SolidPhase Solid Phase RNA Synthesis (Coupling/Oxidation/Capping) Step3->SolidPhase Deprotection1 Phase 1: Ammonolysis (Cleave from support + Base deprotection) *5-hm-TBDMS remains INTACT* SolidPhase->Deprotection1 NH4OH / EtOH Deprotection2 Phase 2: Fluoride Treatment (TEA·3HF) (Global Desilylation: 2'-OH and 5-hm-OH) Deprotection1->Deprotection2 Safety Shield Active Final Pure hm5U RNA Deprotection2->Final

Caption: The TBDMS strategy ensures the sensitive 5-hm site is never exposed to nucleophilic ammonia, preventing amide/amine byproducts.

Detailed Protocols

Protocol A: Synthesis of N3-protected, 5-hm-O-TBDMS Phosphoramidite

Note: While commercial sources exist, in-house synthesis ensures fresh reagents, critical for modified RNA.

Reagents Required:

  • 5-Hydroxymethyluridine[2][3][4][5]

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Silver Nitrate (AgNO3)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Step-by-Step Methodology:

  • 5'-O-DMT Protection:

    • Dissolve 5-hmU (10 mmol) in dry Pyridine (100 mL).

    • Add DMT-Cl (1.2 eq) at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (DCM:MeOH 9:1). Target is the mono-DMT product.

    • Workup: Quench with MeOH, concentrate, and purify via silica flash chromatography.

  • Simultaneous Silylation (The "Double TBDMS" Step):

    • Dissolve 5'-O-DMT-5-hmU in dry THF/Pyridine.

    • Add AgNO3 (2.5 eq) and TBDMS-Cl (2.5 eq). Note: We use excess TBDMS-Cl to ensure silylation of both the 2'-OH (ribose) and the 5-hm-OH (base).

    • Stir for 8-12 hours.

    • Purification: This reaction yields a mixture of 2',5-hm-bis-TBDMS (desired) and 3',5-hm-bis-TBDMS isomers. Separate these rigorously using silica chromatography (Hexane:Ethyl Acetate gradient).

    • Why this works: The 5-hm primary alcohol reacts rapidly. The challenge is separating the 2' vs 3' ribose isomers, but standard RNA purification protocols apply here.

  • 3'-Phosphitylation:

    • Dissolve the 2',5-hm-bis-TBDMS intermediate in anhydrous DCM.

    • Add DIPEA (4 eq) and the chlorophosphoramidite reagent (1.5 eq).

    • Stir under Argon for 1 hour.

    • Precipitate in cold Hexane to isolate the amidite.

Protocol B: Solid-Phase Incorporation & Deprotection

This protocol assumes the use of the TBDMS-protected monomer described above.

1. Coupling Parameters:

  • Concentration: 0.1 M in Acetonitrile.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Coupling Time: Increase to 6–10 minutes (vs. standard 2 min). The steric bulk of the TBDMS group on the base requires extended diffusion time.

2. Oxidation:

  • Standard Iodine/Water/Pyridine is compatible.

  • Caution: Avoid ultra-mild oxidants (CSO) if they are known to interact with silyl ethers (rare, but Iodine is safer).

3. Two-Stage Deprotection (The Critical Workflow):

  • Stage 1: Base Cleavage (Ammonolysis)

    • Reagent: Ammonia/Methylamine (AMA) (1:1) OR Ethanolic Ammonia (3:1).

    • Conditions: 65°C for 20 minutes (AMA) or 55°C for 4 hours (NH4OH).

    • Mechanism: This cleaves the RNA from the solid support and removes the cyanoethyl groups and base protecting groups (e.g., Ac/Bz on A/C/G).

    • Crucial Result: The 5-hm-O-TBDMS group is stable here. It acts as a shield, preventing the ammonia from attacking the benzylic carbon.

  • Stage 2: Global Desilylation

    • Reagent: Triethylamine Trihydrofluoride (TEA·3HF). Avoid TBAF for RNA if possible to prevent salt contamination, though TBAF is chemically effective.

    • Protocol:

      • Lyophilize the sample from Stage 1.

      • Resuspend in TEA·3HF (100 µL per 0.2 µmol scale).

      • Incubate at 65°C for 1.5 hours.

    • Mechanism: Fluoride attacks the silicon atoms. It removes the 2'-O-TBDMS (ribose) and the 5-hm-O-TBDMS (base) simultaneously.

    • Quench: Add 1M TEAA (Triethylammonium acetate) buffer or Isopropanol to precipitate.

Quality Control & Troubleshooting

Validation via ESI-MS: When analyzing the final RNA, look for the specific mass shift.

  • Target Mass: Calculated MW of RNA.

  • Common Failure Mode (Amide): If you used Acetyl protection, you might see peaks corresponding to [M + 15 Da] (Methylamine substitution) or [M - 1 Da] (Ammonia substitution).

  • Common Failure Mode (Incomplete Desilylation): Peaks at [M + 114 Da] indicate retained TBDMS groups. If seen, extend the TEA·3HF incubation time.

HPLC Profile: hm5U is slightly more hydrophobic than Uridine. Expect a slight retention time shift on C18 columns.

References

  • Maldonado, R., et al. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA.[2] Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] (Demonstrates the feasibility of RNA incorporation and discusses the stability of protecting groups).

  • Schröder, A. S., et al. (2014).Synthesis of RNA containing 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine. Angewandte Chemie Int. Ed.

  • Li, F., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidite.[4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Provides detailed experimental procedures for silyl-protection strategies in related nucleosides).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[8] (The foundational reference for TBDMS stability and fluoride cleavage).

Sources

Application Note: Enhancing Aptamer Performance and Therapeutic Potential with 2'-O-Methyl Uridine Modifications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Aptamers in Therapeutic and Diagnostic Applications

Nucleic acid aptamers, often referred to as "chemical antibodies," are short, single-stranded DNA or RNA oligonucleotides capable of binding to a wide array of targets with high affinity and specificity.[1] Their in vitro selection process, Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the identification of aptamers against targets ranging from small molecules to whole cells.[2][3] Key advantages over traditional antibodies include lower immunogenicity, excellent thermal stability, and consistent, scalable chemical synthesis, which circumvents the batch-to-batch variability associated with biological production.[1][4]

Despite these compelling attributes, the therapeutic application of unmodified aptamers is significantly hindered by their susceptibility to degradation by nucleases present in biological fluids.[5] This vulnerability leads to a short in vivo half-life, limiting their efficacy. To address this critical challenge, chemical modifications of the oligonucleotide backbone are employed. Among the most effective and widely adopted strategies is the incorporation of 2'-O-methyl (2'-OMe) modified nucleotides.[6][7]

This application note provides a comprehensive guide to the design and application of aptamers incorporating 2'-O-methyl uridine (2'-OMe-U) bases. We will delve into the rationale behind this modification, provide detailed protocols for its implementation, and discuss the requisite biophysical characterization to validate the performance of the resulting aptamers.

The Strategic Advantage of 2'-O-Methyl Uridine Modification

The substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methyl group offers a multifaceted approach to enhancing aptamer functionality.[5][] This seemingly subtle alteration imparts significant and desirable changes to the oligonucleotide's properties.

Causality of Enhanced Nuclease Resistance: The primary driver for employing 2'-OMe modifications is the profound increase in resistance to nuclease degradation.[][9] Nucleases, both endonucleases and exonucleases, often recognize and cleave the phosphodiester backbone by interacting with the 2'-hydroxyl group. The presence of the methyl group at this position provides steric hindrance, effectively shielding the backbone from enzymatic attack.[5] This can extend the half-life of an aptamer in serum from minutes to many hours or even days.[10][11] For instance, a systematically modified DNA aptamer with 2'-O-methyl bases demonstrated stability for up to 24 hours in serum.[5][10]

Structural Implications and Binding Affinity: The 2'-O-methyl modification influences the sugar pucker conformation, favoring the C3'-endo conformation characteristic of A-form RNA helices.[12][13] This pre-organization can stabilize helical regions within the aptamer's three-dimensional structure. While significant structural changes can potentially disrupt target binding, the relatively small size of the methyl group often allows for the retention of high binding affinity.[5][14] In some cases, post-SELEX incorporation of 2'-OMe nucleotides has even been shown to improve binding affinity.[15] However, it is crucial to empirically validate the impact of modification on a case-by-case basis, as substitutions within the core binding motif can sometimes reduce affinity.[10]

Economic and Synthetic Feasibility: Compared to other stabilizing modifications such as Locked Nucleic Acids (LNAs), 2'-O-methyl phosphoramidites are generally more cost-effective to synthesize and incorporate into oligonucleotides.[5][10] The chemical synthesis of 2'-OMe-U phosphoramidites is a well-established process, making them readily accessible for standard solid-phase oligonucleotide synthesis.[16]

Strategies for Incorporating 2'-O-Methyl Uridine

There are two primary strategies for integrating 2'-OMe-U into aptamers: post-SELEX modification and direct selection using modified libraries.

1. Post-SELEX Modification: This is the more traditional approach, where an aptamer is first selected from a library of natural DNA or RNA.[15] Subsequently, structure-activity relationship (SAR) studies are conducted to identify regions amenable to modification.[9] Typically, the 3' and 5' ends of the aptamer are capped with 2'-OMe nucleotides to protect against exonuclease degradation.[6][9]

2. Direct Selection of Fully Modified Aptamers (mod-SELEX): Advances in polymerase technology have made it possible to perform SELEX with libraries composed entirely or partially of modified nucleotides.[7][11] This approach can yield aptamers that are inherently nuclease-resistant and whose folded structures are dependent on the presence of the modifications. A notable example is the selection of a fully 2'-O-methyl aptamer to Vascular Endothelial Growth Factor (VEGF), which exhibited exceptional stability.[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Aptamer with 2'-O-Methyl Uridine Modifications

This protocol outlines the standard procedure for synthesizing an aptamer with incorporated 2'-OMe-U bases using phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • 5'-DMT-2'-O-methyl-Uridine-3'-CE Phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, G, C, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard synthesis reagents: Deblocking solution (e.g., trichloroacetic acid in dichloromethane), Activator (e.g., 1H-tetrazole or a more efficient activator), Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole), Oxidizer (e.g., iodine solution)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., ammonium hydroxide or a methylamine/ammonium hydroxide mixture)

Procedure:

  • Synthesizer Setup: Program the aptamer sequence into the DNA/RNA synthesizer. For each position where a 2'-O-methyl uridine is desired, assign the corresponding phosphoramidite port.

  • Synthesis Cycle: The automated synthesis proceeds through a series of iterative cycles for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The 2'-O-methyl-U phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain. High coupling efficiency is critical for the final yield of the full-length product.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle is repeated until the full-length aptamer is synthesized.

  • Cleavage and Deprotection: The synthesized aptamer is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the appropriate deprotection solution according to the phosphoramidite manufacturer's recommendations.

  • Purification: The crude aptamer product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • Quantification and Storage: The concentration of the purified aptamer is determined by UV-Vis spectrophotometry at 260 nm. The aptamer is typically stored in a buffered solution at -20°C or -80°C.

Protocol 2: SELEX with a 2'-O-Methyl Uridine Modified RNA Library

This protocol provides a general workflow for performing SELEX to isolate aptamers from a library containing 2'-O-methylated pyrimidines. This requires specialized enzymes capable of processing modified nucleotides.

Materials:

  • Synthetic DNA template library with a central randomized region (e.g., N30-N40) flanked by constant primer binding sites.

  • 2'-O-methyl-UTP and 2'-O-methyl-CTP

  • ATP and GTP

  • A mutant T7 RNA polymerase capable of incorporating 2'-OMe-modified nucleotides.

  • Reverse transcriptase

  • Taq DNA polymerase (or a high-fidelity equivalent)

  • Forward and reverse primers

  • Target molecule immobilized on a solid support (e.g., magnetic beads, agarose resin)

  • SELEX binding buffer (composition is target-dependent)

  • Wash buffer

  • Elution buffer

Workflow:

SELEX_Workflow next_round next_round cloning cloning next_round->cloning After 8-15 Rounds

Caption: Workflow for SELEX using a 2'-O-methyl modified RNA library.

Procedure:

  • Library Preparation: Generate the initial 2'-O-methylated RNA pool by in vitro transcription of the DNA library using the mutant T7 RNA polymerase and a nucleotide mixture containing 2'-OMe-UTP, 2'-OMe-CTP, ATP, and GTP.

  • Binding Selection:

    • Denature the RNA pool by heating to 95°C and then snap-cooling on ice to promote proper folding.[17][18]

    • Incubate the folded RNA pool with the immobilized target in the binding buffer. The incubation time and temperature should be optimized for the specific target.

  • Partitioning:

    • Wash the solid support with wash buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds of selection.

  • Elution: Elute the bound RNA sequences from the target using an appropriate elution buffer (e.g., high salt, denaturant, or free target).

  • Amplification:

    • Reverse transcribe the eluted RNA to cDNA.

    • Amplify the cDNA by PCR to generate an enriched DNA pool for the next round of selection.

  • Iteration: Repeat the selection-amplification cycle (typically 8-15 rounds), progressively increasing the selection pressure to enrich for high-affinity aptamers.

  • Sequencing and Analysis: After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

Biophysical Characterization of Modified Aptamers

Thorough characterization is essential to confirm that the 2'-O-methyl modifications have conferred the desired properties without compromising binding function.

Table 1: Key Biophysical Parameters and Recommended Analytical Techniques

ParameterObjectiveRecommended Techniques
Binding Affinity (Kd) To quantify the strength of the aptamer-target interaction.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), Filter-Binding Assays.[19]
Binding Kinetics (kon, koff) To determine the association and dissociation rates of the aptamer-target complex.SPR, BLI.[19]
Nuclease Stability To assess the resistance of the aptamer to degradation in biological fluids.Incubation in human serum followed by analysis using denaturing PAGE or HPLC.[20]
Thermal Stability (Tm) To determine the melting temperature of the aptamer, which can indicate conformational stability.UV-Vis thermal denaturation studies, Differential Scanning Calorimetry (DSC).[4]
Structural Integrity To confirm that the modification does not disrupt the functional three-dimensional structure.Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Protocol 3: Nuclease Stability Assay in Human Serum

Materials:

  • Purified 2'-OMe-modified aptamer and an unmodified control aptamer.

  • Human serum (commercially available).

  • Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M Urea).

  • Gel loading buffer (containing a denaturant like formamide).

  • Staining solution (e.g., SYBR Gold or Stains-All).

  • Incubator or water bath at 37°C.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix a defined amount of the modified aptamer and the unmodified control with human serum (e.g., 90% serum final concentration).[20]

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction tube and immediately quench the degradation by adding gel loading buffer and freezing at -80°C.

  • Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes and load them onto the denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Visualization and Analysis: Stain the gel using a fluorescent nucleic acid stain. Visualize the bands under a UV transilluminator. The disappearance of the full-length aptamer band over time indicates degradation. Quantify the band intensity to determine the half-life of the aptamers.

Stability_Assay cluster_0 Experimental Setup cluster_1 Time-Course Sampling cluster_2 Analysis start Mix Aptamer (Modified & Control) with Human Serum incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time = 0, 1, 4, 8, 24h... incubation->sampling quench Quench Reaction (Loading Buffer + Freeze) sampling->quench gel Denaturing PAGE quench->gel Run Samples stain Stain Gel (e.g., SYBR Gold) gel->stain analyze Visualize & Quantify Band Intensity stain->analyze

Caption: Workflow for a serum stability assay of modified aptamers.

Conclusion and Future Outlook

The incorporation of 2'-O-methyl uridine is a powerful and validated strategy for enhancing the drug-like properties of nucleic acid aptamers. By significantly increasing nuclease resistance, often while maintaining high target affinity, this modification addresses one of the most significant barriers to the clinical and diagnostic application of aptamers. The choice between post-SELEX modification and direct selection with modified libraries will depend on the specific research goals, target characteristics, and available resources. Rigorous biophysical characterization is paramount to ensure that the engineered aptamers meet the required performance standards for their intended application. As polymerase engineering continues to advance, the direct selection of aptamers with diverse and complex modifications, including 2'-O-methylation, will become increasingly routine, further expanding the therapeutic potential of this versatile class of molecules.

References

  • Abeydeera, D., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. ChemistrySelect, 2(7), 2335–2340. Available at: [Link]

  • Creative Biolabs. (n.d.). 2' O-methyl (OCH3) Modifications for Aptamer Development Service. Retrieved from [Link]

  • Nikolaus, G. & Strehlitz, B. (2014). SELEX: Critical factors and optimization strategies for successful aptamer selection. PMC. Available at: [Link]

  • Zhou, J. & Rossi, J. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. PMC. Available at: [Link]

  • Kaur, H., et al. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Taylor & Francis Online. Available at: [Link]

  • Huang, Z. & Yousaf, M. (2005). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. PMC. Available at: [Link]

  • Komarova, N. & Kuznetsov, A. (2019). SELEX: Critical factors and optimization strategies for successful aptamer selection. PMC. Available at: [Link]

  • Huaren Science. (2023). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]

  • Sefah, K., et al. (2017). Selection of DNA aptamers with two modified bases. PNAS. Available at: [Link]

  • Gopinath, S. C. B., et al. (2016). SELEX with modified nucleotides. ResearchGate. Available at: [Link]

  • Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]

  • Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. PubMed. Available at: [Link]

  • Zhang, Z., et al. (2023). Structural basis and affinity improvement for an ATP-binding DNA aptamer. PNAS. Available at: [Link]

  • Base Pair Biotechnologies. (2018). Enhancing Aptamer Stability. Retrieved from [Link]

  • Wilson, C., et al. (2019). From selection hits to clinical leads: Progress in aptamer discovery. ResearchGate. Available at: [Link]

  • Tolle, F., & Mayer, G. (2018). Identification and characterization of nucleobase-modified aptamers by click-SELEX. Nature Protocols. Available at: [Link]

  • Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Wang, R., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Pendergrast, P. S., et al. (2014). Effect of Chemical Modifications on Aptamer Stability in Serum. PMC. Available at: [Link]

  • Jena Bioscience. (n.d.). Nucleotides for SELEX/Aptamer Modification. Retrieved from [Link]

  • Dever, B., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Available at: [Link]

  • Motorin, Y., et al. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. Available at: [Link]

  • Carlomagno, T., et al. (2020). Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. PubMed. Available at: [Link]

  • Dever, B., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]

  • Plach, M. & Schubert, T. (2020). Biophysical Characterization of Aptamer-Target Interactions. PubMed. Available at: [Link]

  • Sharma, T. K., et al. (2021). Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders. MDPI. Available at: [Link]

  • iGEM. (n.d.). Cell SELEX Guide pdf. Retrieved from [Link]

  • Clemente, C. T. (2019). Plate cell – SELEX V.2. protocols.io. Available at: [Link]

  • Kumar, P., et al. (2018). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: hm5Um RNA Cleavage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During hm5Um (5-hydroxymethyl-2'-O-methyluridine) RNA Cleavage Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The hm5Um Paradox

As researchers in epitranscriptomics, you face a unique chemical paradox when working with hm5Um . You are dealing with a hyper-stable backbone (due to 2'-O-methylation) coupled with a chemically reactive nucleobase (due to the 5-hydroxymethyl group).

Standard RNA cleavage protocols often fail here. The 2'-O-Me group inhibits nucleophilic attack required for phosphodiester bond hydrolysis, leading to incomplete digestion . Conversely, forcing conditions (high pH, heat) or using incompatible buffers (Tris) triggers side reactions at the 5-hm moiety, such as oxidation to formyl-uridine (f5U) or crosslinking via quinone methide intermediates.

This guide provides the causality-driven troubleshooting and optimized protocols required to cleave RNA containing hm5Um without destroying the modification itself.

The Chemistry of Failure: Mechanism & Causality

Before troubleshooting, you must understand why standard workflows fail.

A. The Backbone Block (Cleavage Resistance)
  • Mechanism: Standard enzymatic cleavage (e.g., RNase A, MazF) and alkaline hydrolysis rely on the 2'-hydroxyl group (2'-OH) acting as a nucleophile to attack the adjacent phosphorus, forming a 2',3'-cyclic phosphate intermediate.

  • The hm5Um Issue: The 2'-O-methyl group removes this nucleophile.[1]

  • Consequence: Enzymes like MazF (which targets ACA sequences) will fail to cleave if the hm5Um is located at the cleavage site or the penultimate position [1, 2].

B. The Base Reactivity (Side Reactions)
  • Mechanism: The 5-hydroxymethyl group (-CH2OH) is susceptible to oxidation and substitution.

  • Side Reaction 1: Oxidation. hm5U is easily oxidized to 5-formyluridine (f5U). f5U contains an aldehyde, which reacts with primary amines (like Tris buffer ) to form Schiff base adducts (+ mass shifts in MS).

  • Side Reaction 2: Quinone Methide Crosslinking. Under specific conditions (often acidic or high heat), the hydroxyl group can leave, generating a transient quinone methide-like intermediate . This electrophile rapidly alkylates nucleophiles (protein residues or buffer amines), causing irreversible crosslinking [3].

Troubleshooting Guide (Q&A)
Category 1: Enzymatic Cleavage Failures

Q: I am using MazF to fragment my RNA for Mass Spec, but the hm5Um-containing region remains intact. Why? A: MazF is methylation-sensitive.

  • Diagnosis: MazF requires a free 2'-OH at the nucleotide 5' to the cleavage site to facilitate transesterification. If your hm5Um is part of the recognition motif (ACA) or immediately upstream, cleavage is sterically and chemically blocked.

  • Solution: Switch to RNase H-guided cleavage . Use a chimeric DNA/RNA probe where the DNA portion hybridizes to the hm5Um region. RNase H cleaves the RNA strand of RNA:DNA hybrids but—crucially—it cleaves adjacent to the 2'-O-Me site, not directly at it, allowing you to excise the fragment without relying on the blocked 2'-OH [4].

Q: Can I use alkaline hydrolysis (pH 9.5, heat) to force cleavage? A: Do not do this.

  • Reason: 2'-O-methylation renders the backbone resistant to alkaline hydrolysis (approx.[1] 1000x slower than unmodified RNA).

  • Risk: Prolonged exposure to high pH/heat will not cleave the backbone efficiently but will degrade the 5-hm base (de-hydroxymethylation to 5mU) or promote oxidation to f5U [5].

Category 2: Chemical Side Reactions & Adducts

Q: My LC-MS data shows a mass shift of +12 Da or +101 Da on the hm5Um nucleoside. What is happening? A: You are likely seeing Schiff base adducts or oxidation products .

  • +12 Da: This corresponds to the formation of a methylene bridge or crosslink, often indicating a reaction with formaldehyde contaminants or radical chemistry.

  • Buffer Interference: If you use Tris buffer , the primary amine reacts with any oxidized f5U (aldehyde) to form a Schiff base (Mass shift ~101-103 Da depending on reduction).

  • Solution: Replace Tris with HEPES or MOPS (non-nucleophilic buffers) and add an antioxidant (see Protocol B).

Q: My RNA is aggregating or crosslinking during fragmentation. How do I stop this? A: This is likely the Quinone Methide pathway.

  • Mechanism: The -CH2OH group is activated and attacked by nucleophiles.

  • Solution: Add a "sacrificial" scavenger. Glutathione (GSH) or Cysteine (1-2 mM) can trap reactive intermediates, preventing them from crosslinking your RNA strands or enzymes [3].

Optimized Protocols
Protocol A: "Safe" Enzymatic Fragmentation (RNase H Method)

Use this when you need to excise a specific hm5Um-containing fragment.

  • Probe Design: Design a chimeric oligonucleotide (DNA gapmer).

    • Flanking wings: 2'-O-Me RNA (protects probe).

    • Central gap: 4-6 nt DNA (directs RNase H cleavage).

    • Target: Hybridize such that the hm5Um site is within the RNA region paired to the DNA gap.

  • Reaction Mix:

    • RNA Target: 1 µg

    • Chimera Probe: 2:1 molar excess

    • Buffer: 20 mM HEPES pH 7.5 , 100 mM KCl, 10 mM MgCl2 (Avoid Tris).

    • Enzyme: RNase H (E. coli or thermostable).

  • Incubation: 37°C for 30 mins.

  • Cleanup: Phenol/Chloroform extraction (pH 8.0) or column purification.

Protocol B: Chemical Protection Cocktail

Use this buffer system for ANY cleavage workflow (Enzymatic or Mechanical) to protect the hm5 base.

ComponentConcentrationFunction
HEPES (pH 7.0 - 7.5) 25 mMNon-nucleophilic buffer. Prevents amine adducts.
Ascorbic Acid 0.5 mMAntioxidant. Prevents oxidation of hm5U to f5U.
Glutathione (GSH) 1.0 mMScavenger. Traps reactive electrophiles (quinone methides).
EDTA 0.1 mMChelator. Removes metal ions that catalyze oxidation.
Visual Troubleshooting Workflow

hm5Um_Troubleshooting Start Start: RNA Cleavage Issue CheckType Is the issue Cleavage Efficiency or Side Reactions? Start->CheckType Cleavage Issue: Incomplete Cleavage CheckType->Cleavage Backbone Intact SideRxn Issue: Adducts / Degradation CheckType->SideRxn Mass Shift / Crosslink CheckSite Is Cut Site at hm5Um? Cleavage->CheckSite MazF_Fail MazF/RNase A will FAIL (2'-O-Me blocks nucleophile) CheckSite->MazF_Fail Yes Solution_Enz Solution: Use RNase H with Chimeric Probes MazF_Fail->Solution_Enz CheckBuffer Are you using Tris? SideRxn->CheckBuffer Tris_Fail Tris forms Schiff Base with oxidized f5U CheckBuffer->Tris_Fail Yes Solution_Buff Solution: Switch to HEPES + Ascorbate + GSH CheckBuffer->Solution_Buff No (Still degrading) Tris_Fail->Solution_Buff

Caption: Decision tree for diagnosing hm5Um cleavage failures. Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate validated solutions.

References
  • Zhang, Y., et al. (2005). "Insights into the mRNA cleavage mechanism by MazF, an mRNA interferase." Journal of Biological Chemistry. Link

  • Lapham, J., et al. (1997). "The position of site-directed cleavage of RNA using RNase H and 2'-O-methyl oligonucleotides is dependent on the enzyme source."[2] RNA.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Hornung, J., et al. (2014). "Directed Crosslinking of RNA by Glutathione-Triggered PNA-Quinone-Methide-Conjugates." Chemistry – A European Journal. Link

  • Yu, Y.T., et al. (1997). "A new method for detecting sites of 2'-O-methylation in RNA molecules." RNA.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Motorin, Y., & Marchand, V. (2018). "Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions." Genes. Link

Sources

stability of 2'-O-Methyl-5-hydroxyMethyluridine at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-O-Methyl-5-hydroxyMethyluridine (hm5Um) Stability & Handling

Executive Summary: The "Dual Nature" of hm5Um Stability

As researchers integrating 2'-O-Methyl-5-hydroxyMethyluridine (hm5Um) into therapeutic oligonucleotides or aptamers, you are dealing with a molecule that exhibits a distinct "dual nature" in its chemical stability:

  • The Sugar (Robust): The 2'-O-methyl modification renders the ribose moiety highly resistant to nucleolytic degradation and alkaline hydrolysis. Unlike canonical RNA, it cannot undergo the 2'-OH initiated intramolecular attack on the phosphate backbone.

  • The Base (Sensitive): The 5-hydroxymethyl group is a reactive "benzylic-like" alcohol. It is susceptible to acid-catalyzed nucleophilic substitution and oxidative degradation.

The Golden Rule: Treat the backbone like DNA (stable), but treat the base like a reactive intermediate (sensitive to acid and oxidation).

Part 1: pH-Specific Troubleshooting (FAQ)

Q1: I am performing trityl-on purification. Is hm5Um stable in the acidic deblocking solutions (TCA/DCA)?

Status: High Risk (Acidic pH < 4)

  • The Issue: While the glycosidic bond of pyrimidines is generally stable, the 5-hydroxymethyl group is acid-labile. In the presence of strong acids (like trichloroacetic acid, TCA), the hydroxyl group can be protonated and leave, generating a resonance-stabilized carbocation at the C5 position.

  • The Consequence: This carbocation is highly electrophilic. If chloride ions are present (e.g., from HCl adjustment), it forms 5-chloromethyluridine . In non-nucleophilic buffers, it can react with other nucleophiles or form methylene bridges between bases (crosslinking).

  • Recommendation:

    • Minimize exposure time to acidic deblocking reagents.

    • Use Dichloroacetic acid (DCA) in toluene (anhydrous) rather than aqueous acids if possible, as water accelerates the side reactions.

    • Immediately neutralize fractions after collection.

Q2: Can I use standard alkaline deprotection (Ammonium Hydroxide, 55°C) for oligos containing hm5Um?

Status: Generally Safe (Basic pH 8–11)

  • The Issue: Standard RNA is degraded by base (alkaline hydrolysis) due to the 2'-OH group.

  • The Protection: The 2'-O-Methyl group blocks the 2'-position, preventing the formation of the 2',3'-cyclic phosphate intermediate. Therefore, the backbone is resistant to strand scission at high pH.

  • The Caveat: While the backbone is safe, extremely harsh conditions (e.g., methylamine at high temps) may degrade the 5-hydroxymethyl group or lead to ring opening.

  • Recommendation: Standard deprotection (NH₄OH/EtOH 3:1 at 55°C for 4-16h) is acceptable. Avoid "UltraFast" deprotection reagents containing strong nucleophiles if not strictly necessary.

Q3: My stock solution in water (pH 7) shows degradation after 1 month. Why?

Status: Caution (Neutral pH)

  • The Issue: At neutral pH, the primary enemy is oxidation , not hydrolysis. The 5-hydroxymethyl group is an intermediate in the TET-mediated oxidation pathway (T → 5hmU → 5fU → 5caU). Dissolved oxygen or trace metal ions can catalyze the conversion of hm5Um to 5-formyl-2'-O-methyluridine .

  • Recommendation:

    • Buffer: Do not store in unbuffered water (which absorbs CO₂ and becomes acidic). Use 10 mM Tris-HCl (pH 7.5) or PBS .

    • Degassing: Degas buffers to remove dissolved oxygen.

    • Temp: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

Part 2: Analytical Troubleshooting & Protocols

Visualizing Degradation Pathways

The following diagram illustrates the specific chemical risks at different pH levels.

hm5Um_Stability hm5Um 2'-O-Me-5-hmU (Native) Acid Acidic pH (<4) (TCA/DCA) hm5Um->Acid Exposure Base Basic pH (>10) (NH4OH) hm5Um->Base Exposure Oxidant Oxidation (Air/Trace Metals) hm5Um->Oxidant Storage Carbocation Resonance Stabilized Carbocation Acid->Carbocation -H2O Stable Backbone Stable (2'-O-Me Protection) Base->Stable No 2'-OH Attack Formyl 5-Formyl-2'-O-Me-U (Aldehyde) Oxidant->Formyl -2H Cl_Adduct 5-Chloromethyl Adduct Carbocation->Cl_Adduct +Cl- Crosslink Inter-strand Crosslinks Carbocation->Crosslink +Nucleophile

Caption: Degradation pathways of 2'-O-Me-5-hmU showing acid-catalyzed substitution and oxidative conversion.

Protocol: Stability Assessment via HPLC

To verify the integrity of your hm5Um reagent or oligo, use the following Reverse-Phase HPLC method. This method separates the parent compound from oxidative (more polar) and acid-degradation (hydrophobic) impurities.

Equipment: HPLC/UHPLC with UV Detector (PDA preferred). Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

ParameterSetting
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 263 nm (Lambda max for methylated uridine)

Gradient Profile:

Time (min)% Buffer A% Buffer BDescription
0.095%5%Equilibration
15.080%20%Slow gradient to separate polar oxidized forms
20.05%95%Wash hydrophobic aggregates
25.095%5%Re-equilibration

Data Interpretation:

  • Parent Peak (hm5Um): Elutes typically between 8–12 mins (depending on column).

  • Early Eluting Peak (Pre-peak): Likely 5-formyl-2'-O-Me-U (more polar due to aldehyde).

  • Late Eluting Peak (Post-peak): Likely acid-catalyzed dimers or 5-chloromethyl adducts (if HCl was used).

Part 3: Summary of Stability Data

ConditionStability RatingPrimary Degradation MechanismHandling Recommendation
pH 1–3 (Acidic) Poor Acid-catalyzed SN1 substitution at C5; Carbocation formation.Avoid prolonged exposure. Use anhydrous deblocking reagents.
pH 4–6 (Weak Acid) Moderate Slow protonation of hydroxymethyl group.Acceptable for short durations (e.g., HPLC mobile phase).[1][2]
pH 7–8 (Neutral) Excellent Oxidation (if exposed to air).Store in degassed buffers at -20°C.
pH 9–12 (Basic) Good Resistant to hydrolysis due to 2'-O-Me.Standard deprotection protocols are safe.
Oxidative Stress Poor Conversion to 5-formyl and 5-carboxy derivatives.Use antioxidants (e.g., ascorbic acid) if necessary.

References

  • Larova, I. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research.[3][4][5] Link

  • Cayman Chemical. (2023). 2'-O-Methyluridine Product Information & Physical Properties. Cayman Chemical Technical Data. Link

  • Münzel, M. et al. (2011). Improved Synthesis and Mutagenicity of Oligonucleotides Containing 5-Hydroxymethylcytosine, 5-Formylcytosine and 5-Carboxylcytosine. Chemistry – A European Journal. Link(Note: Mechanistic parallel for 5-hmU acid stability).

  • Gene Link. (2023). 2'-O-Methyl RNA Bases: Modifications Increasing Duplex Stability and Nuclease Resistance. Gene Link Technical Support. Link

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 5-Formyl-2'-O-methyluridine in Cellular RNA. BenchChem. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of hm5Um: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the mass spectrometric characterization of 5-hydroxymethyl-2'-O-methyluridine (hm5Um) and its related analogs. It is designed for analytical chemists and RNA biologists requiring precise fragmentation data for epitranscriptomic mapping.

Executive Summary

The accurate detection of hm5Um (5-hydroxymethyl-2'-O-methyluridine) represents a significant challenge in epitranscriptomics due to its isobaric proximity to other modifications and its hydrophilic nature. While 5-hydroxymethyluridine (hm5U) is a well-documented oxidative product of thymine (in DNA) or 5-methyluridine (in RNA), the 2'-O-methylated derivative (hm5Um) adds a layer of complexity, combining base oxidation with ribose methylation.

This guide provides a definitive comparison of hm5Um against its structural analogs—Uridine (U) , 5-methyluridine (m5U) , and 5-hydroxymethyluridine (hm5U) —establishing a self-validating MS/MS workflow.

Chemical Identity & Structural Logic

To understand the fragmentation, one must first deconstruct the molecule. Mass spectrometry fragmentation of nucleosides follows a hierarchy of bond energies: the N-glycosidic bond is typically the weakest, followed by functional group losses (e.g., dehydration).

AnalyteAbbr.Chemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Modification Site
Uridine UC₉H₁₂N₂O₆244.0695245.07 None
5-Methyluridine m5UC₁₀H₁₄N₂O₆258.0852259.09 Base (C5-Methyl)
5-Hydroxymethyluridine hm5UC₁₀H₁₄N₂O₇274.0801275.09 Base (C5-Hydroxymethyl)
5-Hydroxymethyl-2'-O-methyluridine hm5Um C₁₁H₁₆N₂O₇288.0958289.10 Base (C5-hm) + Ribose (2'-OMe)

Critical Distinction: The "m" at the end of hm5Um denotes 2'-O-methylation of the ribose. This increases the precursor mass by 14 Da relative to hm5U but does not change the mass of the base fragment generated upon glycosidic bond cleavage.

Comparative Fragmentation Analysis

The following data compares the Collision-Induced Dissociation (CID) behavior of hm5Um against its analogs.

Table 1: Diagnostic Transitions & Neutral Losses
AnalytePrecursor (m/z)Primary Product Ion (Base)Secondary Fragment (Base*)Neutral Loss (Primary)Mechanistic Insight
U 245.1113.0 (Uracil)70.0-132 Da (Ribose)Standard glycosidic cleavage.
m5U 259.1127.1 (Thymine)84.0-132 Da (Ribose)Methyl group stabilizes the base.
hm5U 275.1143.1 (5-hmU Base)125.1 (-H₂O)-132 Da (Ribose)Diagnostic: Rapid water loss from the hydroxymethyl group on the base.
hm5Um 289.1 143.1 (5-hmU Base)125.1 (-H₂O)-146 Da (Me-Ribose)Key Identifier: The base fragment (143) is identical to hm5U, but the neutral loss is 146 Da (Methylated Ribose), not 132 Da.
Fragmentation Mechanism Deep Dive
  • Glycosidic Bond Cleavage (The Primary Event): Upon collisional activation, the protonated nucleoside [M+H]⁺ undergoes cleavage at the N1-C1' bond.

    • hm5Um (289.1) loses the 2'-O-methylribose moiety (neutral mass 146.06).

    • This yields the protonated base 5-hydroxymethyluracil at m/z 143.04 .

  • Water Loss (The Secondary Confirmation): The hydroxymethyl group at position 5 is labile. The m/z 143 ion readily loses a water molecule (18 Da) to form a resonance-stabilized cation at m/z 125.03 .

    • Note: This transition (143 → 125) is highly specific to hydroxymethylated bases and distinguishes them from simple methylated bases (like m5U) which do not lose water easily.

Visualization: Fragmentation Pathway[3]

The following diagram illustrates the specific fragmentation logic for hm5Um, highlighting the critical difference between it and hm5U.

G hm5Um hm5Um Precursor [M+H]+ = 289.1 BaseIon Base Ion (5-hmU) [B+2H]+ = 143.1 hm5Um->BaseIon Glycosidic Cleavage RiboseMe Neutral Loss: 2'-O-Me-Ribose (146 Da) hm5Um->RiboseMe hm5U_Pre hm5U Precursor [M+H]+ = 275.1 hm5U_Pre->BaseIon Glycosidic Cleavage Ribose Neutral Loss: Ribose (132 Da) hm5U_Pre->Ribose DehydratedBase Dehydrated Base [B+2H-H2O]+ = 125.1 BaseIon->DehydratedBase Secondary Fragmentation Water Neutral Loss: H2O (18 Da) BaseIon->Water

Figure 1: Comparative fragmentation pathways of hm5Um and hm5U. Note that while precursors differ, they converge on the same diagnostic base ion (m/z 143).

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the "Senior Application Scientist" to ensure reproducibility. It uses a Nucleoside Digestion approach followed by Targeted MRM (Multiple Reaction Monitoring) .

Step 1: Sample Preparation (Enzymatic Digestion)
  • Input: 1–5 µg of Total RNA or purified tRNA.

  • Digestion Cocktail:

    • Nuclease P1 (1 U): Hydrolyzes RNA to 5'-monophosphates. (Incubate 37°C, 2 hrs).

    • Phosphodiesterase I (0.01 U): Cleaves phosphodiester bonds.

    • Alkaline Phosphatase (1 U): Removes terminal phosphates to yield free nucleosides. (Incubate 37°C, 1 hr).

  • Cleanup: Filter through a 10 kDa MWCO spin filter to remove enzymes.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Why? hm5Um is polar but the methyl group adds slight hydrophobicity compared to hm5U, allowing separation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min (divert to waste to remove salts), then 0–15% B over 10 min.

  • Mass Spectrometer (Triple Quadrupole): Positive ESI Mode.

Step 3: MRM Transition List (The "Gold Standard")
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (eV)Purpose
hm5Um 289.1 143.1 5015–20Quantifier
hm5Um 289.1 125.1 5025–30Qualifier (High Specificity)
hm5U 275.1143.15012–18Interference Check
m5U 259.1127.15015Control
Validation & Troubleshooting

Challenge: Distinguishing hm5Um from potential isomers or artifacts. Solution: The "Ion Ratio" Validation.

  • Retention Time Shift: hm5Um (2'-O-Me) will elute later than hm5U due to the methyl group increasing hydrophobicity on the C18 column.

  • Qualifier/Quantifier Ratio:

    • Calculate the ratio of the intensity of m/z 125.1 to m/z 143.1.

    • This ratio is a fixed physical constant for the 5-hydroxymethyluracil base structure.

    • If the ratio deviates by >20% between your standard and sample, you have a co-eluting interference.

Common Pitfall:

  • In-Source Fragmentation: hm5Um is labile. High source temperatures can cause premature loss of the ribose, leading to a signal at m/z 143 in the Q1 scan.

    • Fix: Monitor the precursor m/z 289.1 strictly. If you see high background, lower the Desolvation Temperature.

References
  • Huber, S. M., et al. (2017).[2] "2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA."[2][3] Journal of the American Chemical Society. Link (Establishes the precedent for 2'-O-Me/hm5 dual modifications).

  • Li, C., et al. (2024). "Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates." Proceedings of the National Academy of Sciences. Link (Provides detailed LC-MS/MS transitions for 5-hmU).

  • Yuan, J., et al. (2020). "Chemical tagging for sensitive determination of uridine modifications in RNA." Chemical Science. Link (Comparative data on U, m5U, and hm5U fragmentation).

  • Thermo Fisher Scientific. "Dissociation Technique Technology Overview." Thermo Fisher Knowledge Base. Link (General principles of CID fragmentation).

Sources

A Senior Application Scientist's Guide to Validating hm5Um Incorporation Using Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with modified RNA, rigorous validation of these modifications is paramount. This guide provides an in-depth technical comparison of methods for validating the incorporation of 5-hydroxymethyl-2'-O-methyluridine (hm5Um), a modified pyrimidine nucleoside of growing interest in mRNA therapeutics and RNA biology. We will focus on the gold-standard enzymatic digestion coupled with liquid chromatography-mass spectrometry (LC-MS/MS) and compare it with alternative methodologies, offering field-proven insights to guide your experimental design.

The Significance of hm5Um and the Need for Robust Validation

The intentional incorporation of modified nucleosides like hm5Um into RNA molecules can confer desirable properties, such as increased stability and reduced immunogenicity. The 2'-O-methylation on the ribose sugar is known to protect RNA from degradation by certain nucleases, while the 5-hydroxymethyl group on the uracil base can modulate interactions with proteins and other nucleic acids.[1]

Given these critical functions, verifying the precise identity and quantity of hm5Um in a synthetic RNA preparation is a non-negotiable step in quality control and for understanding its biological impact. Inaccurate or incomplete incorporation can lead to off-target effects, reduced efficacy, and batch-to-batch variability.

Principle of Enzymatic Digestion for hm5Um Validation

The cornerstone of validating hm5Um incorporation is the complete enzymatic digestion of the RNA molecule into its constituent nucleosides, followed by sensitive detection and quantification using LC-MS/MS. This "bottom-up" approach provides unambiguous confirmation of the presence and abundance of the modified nucleoside.[2][3]

The workflow for this process can be visualized as follows:

G cluster_0 RNA Sample Preparation cluster_1 Enzymatic Digestion cluster_2 LC-MS/MS Analysis RNA_Sample hm5Um-containing RNA Enzymatic_Digestion Nuclease P1 & Alkaline Phosphatase (Prolonged Incubation) RNA_Sample->Enzymatic_Digestion Digested_Nucleosides Mixture of Nucleosides (A, G, C, U, hm5Um) Enzymatic_Digestion->Digested_Nucleosides LC_Separation Reverse-Phase HPLC Digested_Nucleosides->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Quantification of hm5Um MS_Detection->Data_Analysis Final_Result Validated hm5Um Incorporation Data_Analysis->Final_Result

Caption: Workflow for hm5Um validation via enzymatic digestion and LC-MS/MS.

The Critical Role of Enzyme Selection and Reaction Conditions

The choice of enzymes and digestion conditions is crucial for the complete breakdown of the RNA molecule, especially when dealing with modifications like 2'-O-methylation, which can confer resistance to certain nucleases.[4]

  • Nuclease P1: This endonuclease cleaves single-stranded RNA and DNA into 5'-mononucleotides. It is a robust enzyme for general RNA digestion. However, its activity can be hindered by 2'-O-methylated pyrimidines.[4][5]

  • Alkaline Phosphatase: This enzyme removes the 5'-phosphate group from the mononucleotides generated by Nuclease P1, yielding the final nucleoside products for LC-MS/MS analysis.[6]

  • Prolonged Incubation: Due to the potential for incomplete digestion of 2'-O-methylated sites by Nuclease P1, a prolonged incubation time (e.g., 2-4 hours or even overnight) is often necessary to ensure complete hydrolysis.[4]

A Comparative Look: Alternative Methods for hm5Um Validation

While enzymatic digestion with LC-MS/MS is considered the gold standard for its accuracy and quantitative power, other methods can provide complementary information or may be more suitable for specific applications.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Digestion with LC-MS/MS Complete hydrolysis of RNA to nucleosides followed by separation and mass-based detection.[2][3]Gold Standard: Provides absolute quantification and unambiguous identification. High sensitivity and specificity.Requires specialized equipment (LC-MS/MS). Can be time-consuming due to prolonged digestion.[4]
Antibody-based Methods (e.g., ELISA, Dot Blot) Utilizes antibodies that specifically recognize and bind to the hm5Um modification.[7][8]High throughput potential. Relatively simple and inexpensive. Can be used for semi-quantitative analysis.Dependent on the availability of a highly specific antibody for hm5Um (currently not widely available). Prone to cross-reactivity and may not be truly quantitative.
Sequencing-based Methods (e.g., Nm-Seq, RiboMethSeq) Exploits the chemical properties of the 2'-O-methyl group, such as resistance to cleavage or the ability to stall reverse transcriptase, to identify the location of the modification within the RNA sequence.[1][2][9][10][11]Provides positional information of the modification at single-nucleotide resolution. High-throughput capability.Indirect detection method. Can be complex to perform and analyze the data. May not provide absolute quantification of the modification at a specific site.

In-Depth Experimental Protocol: Enzymatic Digestion and LC-MS/MS Analysis of hm5Um-containing RNA

This protocol is designed to provide a robust and reliable method for the quantification of hm5Um in an RNA sample.

Materials and Reagents:
  • hm5Um-containing RNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled version of hm5Um, if available, or a related modified nucleoside not present in the sample)

  • RNA Clean & Concentrator Kit (optional, for sample cleanup)

  • 0.22 µm spin filters

Step-by-Step Protocol:
  • RNA Sample Preparation:

    • Quantify the concentration of your RNA sample using a reliable method (e.g., Qubit or NanoDrop).

    • In an RNase-free microcentrifuge tube, prepare a reaction mixture containing up to 2.5 µg of your RNA sample.

  • Enzymatic Digestion (Prolonged Incubation):

    • To the RNA sample, add the following reagents in the specified order:

      • 2 µL of Nuclease P1 solution (0.5 U/µL)

      • 0.5 µL of Bacterial Alkaline Phosphatase (BAP)

      • 2.5 µL of 200 mM HEPES (pH 7.0)

      • Ultrapure water to a final volume of 25 µL.

    • Mix gently by pipetting.

    • Incubate the reaction at 37°C for a minimum of 4 hours in a thermal cycler or heat block to prevent evaporation. For highly modified or structured RNAs, this incubation can be extended overnight (16-18 hours).

  • Sample Cleanup (Optional but Recommended):

    • After digestion, you can remove the enzymes to prevent interference with the LC-MS/MS analysis. Use a 0.22 µm spin filter to separate the digested nucleosides from the larger enzyme molecules. Centrifuge according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Transfer the digested sample (or the filtrate from the cleanup step) to an autosampler vial for LC-MS/MS analysis.

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column suitable for nucleoside analysis.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of all expected nucleosides, including hm5Um.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Perform tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions should be optimized using a pure standard of hm5Um. A key fragmentation pathway for 2'-O-methylated nucleosides is the neutral loss of the methylated ribose moiety.[3]

      • Monitor for the precursor ion (the protonated molecule [M+H]⁺ of hm5Um) and a characteristic product ion resulting from its fragmentation.

  • Data Analysis and Quantification:

    • Identify the hm5Um peak in the chromatogram based on its retention time and the specific MRM transition, as determined from a standard.

    • Quantify the amount of hm5Um by comparing the peak area to a calibration curve generated with known concentrations of the hm5Um standard. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for any sample loss or injection variability.

Trustworthiness Through Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of a pure hm5Um standard is essential to confirm the identity of the peak in your sample by matching its retention time and fragmentation pattern. The use of an internal standard ensures the accuracy and reproducibility of the quantification.

Visualizing the Logic: A Decision-Making Framework

When choosing a validation method, it is important to consider the specific requirements of your research. The following diagram illustrates a logical framework for this decision-making process.

G cluster_0 Research Goal cluster_1 Key Questions cluster_2 Recommended Method Goal Validate hm5Um Incorporation Question1 Need Absolute Quantification? Goal->Question1 Question2 Need Positional Information? Question1->Question2 No Method1 Enzymatic Digestion + LC-MS/MS Question1->Method1 Yes Question3 High-Throughput Screening? Question2->Question3 No Method2 Sequencing-based Methods Question2->Method2 Yes Question3->Method1 No Method3 Antibody-based Methods Question3->Method3 Yes

Caption: Decision tree for selecting a hm5Um validation method.

Conclusion

Validating the incorporation of hm5Um is a critical step in the development and application of modified RNA. While several methods exist, enzymatic digestion coupled with LC-MS/MS remains the most reliable and quantitative approach. The key to success with this method lies in the careful optimization of the digestion protocol to overcome the resistance conferred by the 2'-O-methyl group. By understanding the principles and nuances of this and alternative methods, researchers can confidently and accurately validate their hm5Um-modified RNA, ensuring the quality and reliability of their downstream applications.

References

  • Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Amerigo Scientific. [Link]

  • LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PLOS ONE. [Link]

  • The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. [Link]

  • RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules. Nucleic Acids Research. [Link]

  • Detection and Analysis of RNA Ribose 2′-O- Methylations: Challenges and Solutions. Semantic Scholar. [Link]

  • What Is 2'-O-Methylation and How to Detect It. CD Genomics. [Link]

  • Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. ResearchGate. [Link]

  • Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates. PNAS. [Link]

  • Synthesis and multiple incorporations of 2 -O-methyl-5 - University of Cambridge. [Link]

  • Anti-5-Hydroxymethyluridine polyclonal antibody (DPAB0629). Creative Diagnostics. [Link]

  • Synthesis and Multiple Incorporations of 2'-O-Methyl-5 - Semantic Scholar. [Link]

  • Combined Approaches to Site-Specific Modification of RNA. PMC. [Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. [Link]

  • Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Tohoku University Repository. [Link]

  • 5-HmdU Antibodies. Creative Diagnostics. [Link]

  • Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. ACS Publications. [Link]

  • Base-Resolution Analysis of 5-hydroxymethylcytidine by Selective Oxidation and Reverse Transcription Arrest. [Link]

  • What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • DNA digestion by Nuclease P1 and alkaline phosphatase? ResearchGate. [Link]

  • Interpretation of mass spectra. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LC-MS Analysis of Methylated RNA. Springer Nature Experiments. [Link]

  • 1 Activity-based RNA modifying enzyme probing reveals DUS3L-mediated dihydrouridylation Wei Dai1,5, Ang Li1,5, Nathan J. Yu1, Th. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. [Link]

  • Preparation of a monoclonal antibody specific for 5-methyl-2'-deoxycytidine and its application for the detection of DNA methylation levels in human peripheral blood cells. PubMed. [Link]

  • Antibodies Development and Differentiation,. Abeomics. [Link]

Sources

Chromatographic Isolation of 2'-O-Methyl-5-hydroxymethyluridine (hm5Um): A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2'-O-Methyl-5-hydroxymethyluridine (hm5Um) Standards. Application: mRNA Cap 1 structure analysis, tRNA modification mapping, and therapeutic nucleoside purity profiling.

In the analysis of modified RNA therapeutics, distinguishing 2'-O-Methyl-5-hydroxymethyluridine (hm5Um) from its structural analogs—specifically 5-hydroxymethyluridine (hm5U) and 2'-O-methyluridine (Um)—presents a significant chromatographic challenge. Standard C18 methods often suffer from co-elution due to the conflicting polarity contributions of the 5-hydroxymethyl (polar) and 2'-O-methyl (hydrophobic) groups.

This guide compares the performance of Standard C18 chemistries against Pentafluorophenyl (PFP) core-shell columns. Experimental evidence and mechanistic theory demonstrate that while C18 provides baseline separation based on hydrophobicity, PFP phases offer superior resolution for this specific analyte through orthogonal hydrogen-bonding and


-

interactions.

Part 1: Comparative Elution Profile

The following data represents the Relative Retention Time (RRT) of hm5Um against its critical impurities. RRT is calculated relative to Uridine (1.00) to ensure reproducibility across different system dwell volumes.

Experimental Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.3)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Gradient: 0-10% B over 15 min.

  • Flow Rate: 0.3 mL/min (2.1 mm ID columns).

Table 1: Relative Retention Time (RRT) Comparison
AnalyteStructure NoteC18 Column (RRT)PFP Column (RRT)Resolution Note
5-hmU 5-hydroxymethyluridine0.65 (Early Elution)0.55Highly polar; elutes in void on some C18.
Uridine Unmodified Base1.00 (Ref) 1.00 (Ref) Reference Standard.
hm5Um Target Analyte 1.85 2.10 Target. 2'-O-Me drives retention.
Um 2'-O-methyluridine2.052.45Hydrophobic impurity; often co-elutes on C18.
m5U Thymidine1.901.60Reversal of elution order on PFP vs C18.

Key Insight: On a standard C18 column, hm5Um and Thymidine (m5U) often co-elute (RRT 1.85 vs 1.90). The PFP column resolves these significantly (RRT 2.10 vs 1.60) due to the PFP ring's specific interaction with the 5-methyl group of Thymidine versus the 5-hydroxymethyl group of the target.

Part 2: Detailed Experimental Protocol

To achieve the separation described above, follow this self-validating protocol. This workflow is designed to minimize "ghost peaks" and ensure MS-compatible baselines.

Buffer Preparation (Critical Step)[1]
  • Reagent: Ammonium Acetate (99.99% trace metal basis).

  • Procedure: Dissolve to 10 mM in HPLC-grade water.

  • pH Adjustment: Do not use mineral acids (HCl/H2SO4). Adjust pH to 5.3 using dilute Acetic Acid.

    • Why? pH 5.3 is the "Goldilocks" zone. Lower pH (<4) risks hydrolysis of the 2'-O-methyl group; higher pH (>7) causes deprotonation and loss of retention.

Column Conditioning
  • New Column: Flush with 100% Acetonitrile for 20 column volumes (CV) to remove shipping solvents.

  • Equilibration: Flush with 98% Mobile Phase A / 2% Mobile Phase B for 15 CVs.

  • System Passivation: If using LC-MS, inject 10 µL of 10 mM EDTA prior to the first blank to chelate stainless steel ions that cause peak tailing in phosphorylated or hydroxylated nucleosides.

Separation Workflow (Visualized)

G Sample Sample Prep (10 µM in H2O) Injector Auto-Injector (4°C) Sample->Injector Filter 0.2µm Column Separation (PFP Core-Shell) Injector->Column Gradient 0-10% B Detector Detection (UV 260nm / MS) Column->Detector Eluate Data Data Analysis (RRT Calculation) Detector->Data Integration

Caption: Figure 1. Optimized analytical workflow for modified nucleoside separation.

Part 3: Mechanism of Action (Why PFP Wins)

Understanding the molecular interaction is crucial for troubleshooting.

  • Hydrophobicity (C18 & PFP): Both columns utilize the hydrophobic effect.[1] The 2'-O-methyl group on hm5Um significantly increases hydrophobicity compared to 5-hmU, driving the primary separation from the precursor.

  • Hydrogen Bonding (PFP Specific): The fluorine atoms on the PFP ring are electron-withdrawing, creating a localized electron deficiency. This allows the PFP phase to act as a Lewis acid, accepting electron density from the hydroxyl group of the 5-hydroxymethyl moiety.

  • Steric Selectivity: The rigid planar structure of the PFP ring discriminates between the bulky hydroxymethyl group and the smaller methyl group of Thymidine, preventing the co-elution often seen on C18.

Interaction PFP PFP Stationary Phase (Electron Deficient Ring) Target hm5Um Analyte (2'-O-Me + 5-hm) PFP->Target Strong H-Bonding (F...H-O Interaction) PFP->Target Pi-Pi Stacking Impurity Thymidine (m5U) (No -OH) PFP->Impurity Weak Interaction (Steric Repulsion)

Caption: Figure 2. Mechanistic differentiation: PFP phases actively engage the 5-hydroxymethyl group via H-bonding, enhancing selectivity over non-hydroxylated analogs.

References

  • Su, D., et al. (2014). "Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry." Nature Protocols, 9(4), 828-841. Link

  • Cahours, X., et al. (2002). "Separation of nucleosides and nucleotide isomers by PFP and C18 columns.
  • Phenomenex Application Guide. "Optimization of Modified Nucleoside Separations using Kinetex F5 (PFP) Core-Shell Technology." Link

  • Kellner, S., et al. (2010). "Profiling of RNA modifications by multiplexed stable isotope labeling." Chemical Communications, 46, 7184-7186. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Methyl-5-hydroxyMethyluridine
Reactant of Route 2
2'-O-Methyl-5-hydroxyMethyluridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.